1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Characterization
- Improved Synthesis Techniques : The synthesis of 1H-pyrazole-4-carboxylic acid, a related compound, has been improved, yielding a significant increase in the yield from 70% to 97.1%. This highlights advancements in the synthesis techniques of pyrazole carboxylic acids, which may be applicable to the synthesis of 1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid (Dong, 2011).
Structural and Spectral Investigations
- Experimental and Theoretical Studies : Extensive experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives. These studies involve detailed characterization using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction techniques, indicating a strong foundation for understanding the chemical structure and properties of these compounds, which is crucial for further applications (Viveka et al., 2016).
Potential Applications and Properties
Optical Properties and Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized, showing significant optical nonlinearity, suggesting potential applications in optical limiting, indicating that derivatives of pyrazole carboxylic acids can be promising candidates for optoelectronic applications (Chandrakantha et al., 2013).
Corrosion Inhibition : Certain pyrazole derivatives, such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid, have been found to act as effective corrosion inhibitors for steel in hydrochloric acid, showcasing the versatility of pyrazole derivatives in industrial applications (Herrag et al., 2007).
Pharmacological Applications : Despite the exclusion of drug use and side effects information, it's notable that pyrazole derivatives have been studied for their analgesic and anti-inflammatory properties, indicating a potential area of biomedical research and application (Gokulan et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(cyanomethyl)-3-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-7-15-8-10(12(16)17)11(14-15)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDPMHZNPPCCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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